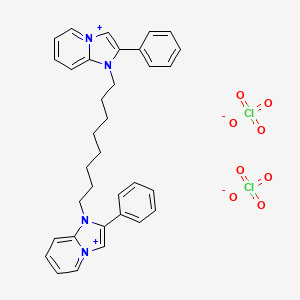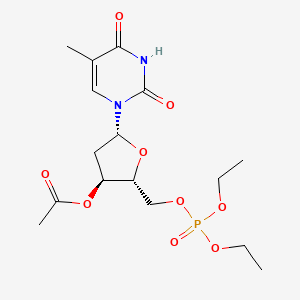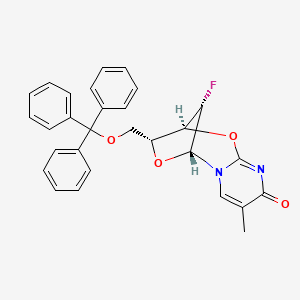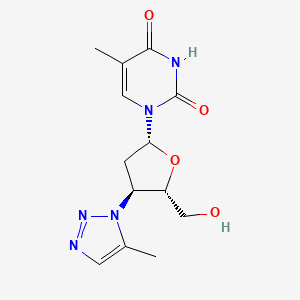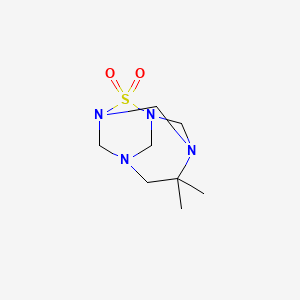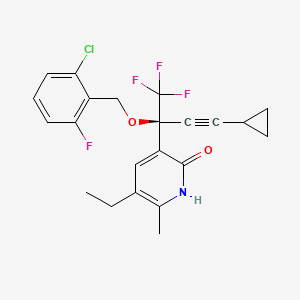
5-O-(beta-Hydroxyethyl)rutoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
5-O-(beta-Hydroxyethyl)rutoside is synthesized through the hydroxyethylation of rutoside. The process involves the reaction of rutoside with ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutoside molecule . Industrial production methods involve the use of standardized mixtures of mono-, di-, tri-, and tetrahydroxyethylrutosides .
Chemical Reactions Analysis
5-O-(beta-Hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-O-(beta-Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
Mechanism of Action
5-O-(beta-Hydroxyethyl)rutoside exerts its effects primarily by reducing leakage from small blood vessels (capillaries). It acts on the microvascular endothelium to reduce hyperpermeability and edema . The compound also improves microvascular perfusion and microcirculation, and reduces erythrocyte aggregation . These effects are mediated through its interaction with the endothelial cells of veins and lymphatics .
Comparison with Similar Compounds
5-O-(beta-Hydroxyethyl)rutoside is part of a group of compounds known as hydroxyethylrutosides. Similar compounds include:
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Compared to these similar compounds, this compound is unique in its specific hydroxyethylation pattern, which contributes to its distinct therapeutic properties .
Properties
CAS No. |
862127-12-6 |
|---|---|
Molecular Formula |
C29H34O17 |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(41-5-4-30)7-12(31)8-16(18)44-26(27)11-2-3-13(32)14(33)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI Key |
SZMCKANTIJRETC-BDAFLREQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


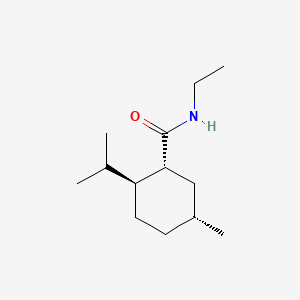
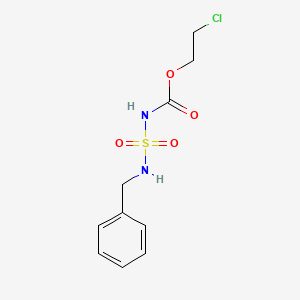
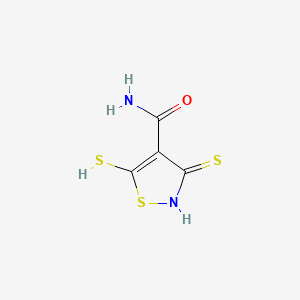
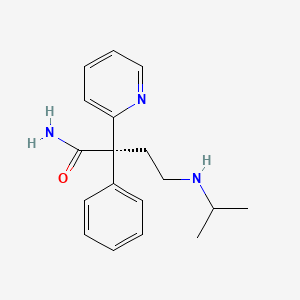
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)


